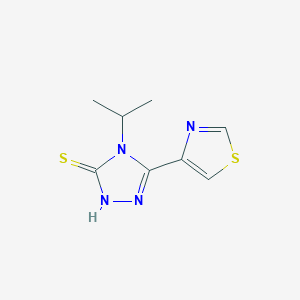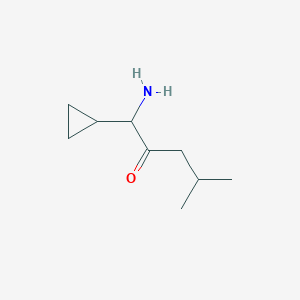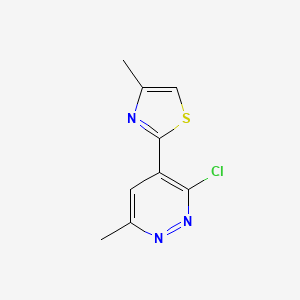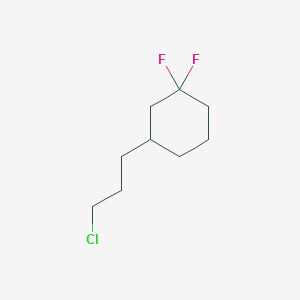
1-(1-Aminocyclopropyl)-3-methylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Aminocyclopropyl)-3-methylpentan-2-one is a compound of interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring fused to an amino group, which imparts distinct chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1-(1-Aminocyclopropyl)-3-methylpentan-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines. Major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives with modified functional groups .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for studying enzyme-catalyzed reactions and metabolic pathways. In medicine, it is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis. Industrial applications include its use in the production of agrochemicals and pharmaceuticals .
Wirkmechanismus
The mechanism of action of 1-(1-Aminocyclopropyl)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. It can act as a signaling molecule, influencing various biochemical processes. For example, it may modulate enzyme activity or interact with receptors to trigger downstream effects. The exact molecular targets and pathways depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
1-(1-Aminocyclopropyl)-3-methylpentan-2-one can be compared with other similar compounds, such as 1-aminocyclopropane-1-carboxylic acid and (1-aminocyclopropyl)phosphonic acids These compounds share the cyclopropane ring structure but differ in their functional groups and overall chemical properties
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-(1-aminocyclopropyl)-3-methylpentan-2-one |
InChI |
InChI=1S/C9H17NO/c1-3-7(2)8(11)6-9(10)4-5-9/h7H,3-6,10H2,1-2H3 |
InChI-Schlüssel |
ICSKHQAJFGHYNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)CC1(CC1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane dihydrochloride](/img/structure/B13166638.png)

![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B13166646.png)






![1-[2-Amino-4-(methylsulfanyl)phenyl]propan-1-one](/img/structure/B13166674.png)
![Methyl 4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166685.png)



